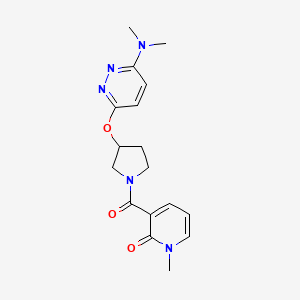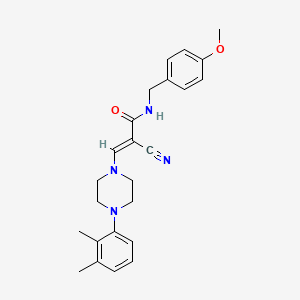
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide is an organic compound that features a unique combination of a thiophene ring, a cyclopropyl group, and a trifluoromethyl-substituted benzamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The initial step involves the synthesis of the cyclopropyl intermediate. This can be achieved through the reaction of thiophene with a suitable cyclopropylating agent under controlled conditions.
Introduction of the Benzamide Group: The next step involves the introduction of the benzamide group. This can be done by reacting the cyclopropyl intermediate with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Cyclopropylmethylamine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the thiophene ring can interact with biological targets in unique ways.
Industry
In materials science, this compound could be used in the development of new materials with specific electronic or optical properties. The presence of the trifluoromethyl group can influence the material’s properties, making it suitable for applications in electronics or photonics.
Mécanisme D'action
The mechanism by which N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the thiophene ring can participate in π-π stacking interactions or hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-chlorobenzamide: Similar structure but with a chlorine substituent instead of a trifluoromethyl group.
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-methylbenzamide: Similar structure but with a methyl substituent instead of a trifluoromethyl group.
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-nitrobenzamide: Similar structure but with a nitro substituent instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These characteristics distinguish it from other similar compounds and make it a valuable candidate for further research and development.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and properties offer numerous opportunities for innovation and application.
Propriétés
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NOS/c17-16(18,19)12-5-2-1-4-11(12)14(21)20-10-15(7-8-15)13-6-3-9-22-13/h1-6,9H,7-8,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYBIWYKAJJTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B2810882.png)




![3-{[4-(3-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B2810892.png)


![1-(2,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2810897.png)

![4-(2-ethoxy-1-naphthoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2810901.png)

